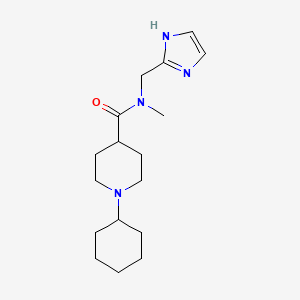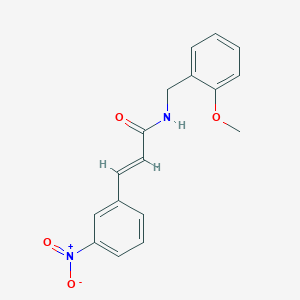![molecular formula C20H24N6O B5617113 3-[(2-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5617113.png)
3-[(2-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is related to various heterocyclic compounds that are of significant interest due to their diverse chemical properties and potential applications in medicinal chemistry and material science. Research often focuses on synthesizing novel compounds with potential biological activities or unique chemical properties.
Synthesis Analysis
The synthesis of similar heterocyclic compounds often involves Cu-catalyzed or transition-metal-free reactions, leveraging ethyl tertiary amines or activated carbonyl groups as carbon sources. For example, Rao et al. (2017) described a Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine under aerobic oxidative conditions, showcasing broad substrate scope and good functional group tolerance (Rao et al., 2017). Similarly, Ghaedi et al. (2015) achieved the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups (Ghaedi et al., 2015).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one often involves complex arrangements of nitrogen, carbon, and other atoms in rings. Structural elucidation typically relies on spectroscopic data such as NMR, IR, and mass spectrometry. For instance, Zohdi et al. (1997) explored the synthesis and structural characterization of imidazo[1,2-a]pyridine and related derivatives, highlighting the diversity of molecular frameworks achievable through heterocyclic synthesis (Zohdi et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving heterocyclic compounds like this one can include cycloadditions, cross-couplings, and functionalization reactions. These reactions often aim to introduce or modify functional groups to achieve desired chemical properties or biological activities. Cao et al. (2014) developed a novel, metal-free three-component reaction for the construction of imidazo[1,2-a]pyridines, facilitating the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).
Physical Properties Analysis
The physical properties of heterocyclic compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. Studies like that of Karthikeyan et al. (2010) on 2H-pyrazolo[4,3-c]pyridine derivatives provide insight into the conformation and crystal packing, which are essential for material science applications (Karthikeyan et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, define the utility of heterocyclic compounds in synthetic chemistry and drug design. The work of Lei et al. (2016) exemplifies the activation of Csp2-H and Csp3-H bonds in imidazo[1,2-a]pyridines, opening new avenues for regioselective cross-coupling reactions (Lei et al., 2016).
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, and study of its potential biological activities. Given the wide range of activities exhibited by compounds containing pyrazole, imidazole, and pyridine rings, this compound could potentially have interesting and useful properties .
特性
IUPAC Name |
(1-ethylpyrazol-4-yl)-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-2-26-15-18(12-23-26)20(27)25-9-4-6-17(14-25)19-22-8-10-24(19)13-16-5-3-7-21-11-16/h3,5,7-8,10-12,15,17H,2,4,6,9,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPJSTKBMPVBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5617031.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(4-oxo-1,4-dihydro-2-quinolinyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5617037.png)
![2-phenyl-N-[2-(pyridin-3-yloxy)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5617039.png)



![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5617066.png)
![(4R)-N-ethyl-1-isonicotinoyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5617068.png)
![methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B5617070.png)
![cyclopentyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5617078.png)
![1-[(2,4,6-triisopropylphenyl)sulfonyl]pyrrolidine](/img/structure/B5617083.png)

![[(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5617097.png)
